molecular formula C19H17ClN2O B2979678 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 922909-19-1

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B2979678
CAS No.: 922909-19-1
M. Wt: 324.81
InChI Key: IVQPJLQULZVGMP-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core substituted with a 3-chlorobenzyl group and a 2,4-dimethylphenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The 3-chlorobenzyl and 2,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridazinone core, followed by the addition of the appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and production costs. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, where reaction conditions can be closely monitored and controlled.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages such as improved heat and mass transfer, consistent product quality, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the 2,4-dimethyl substitution on the phenyl ring.

    2-(3-chlorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Has a single methyl group on the phenyl ring.

    2-(3-chlorobenzyl)-6-(2,4-dichlorophenyl)pyridazin-3(2H)-one: Contains additional chlorine substitutions on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-6-7-17(14(2)10-13)18-8-9-19(23)22(21-18)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPJLQULZVGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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